molecular formula C12H19ClN2O B2406896 2-amino-N-(4-phenylbutyl)acetamide hydrochloride CAS No. 1428770-80-2

2-amino-N-(4-phenylbutyl)acetamide hydrochloride

Cat. No.: B2406896
CAS No.: 1428770-80-2
M. Wt: 242.75
InChI Key: MITRCYCCSJHSHU-UHFFFAOYSA-N
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Description

2-amino-N-(4-phenylbutyl)acetamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is available for pharmaceutical testing and has a CAS number of 1428770-80-2 .


Molecular Structure Analysis

The molecular formula of this compound is C12H19ClN2O . The structure likely includes a phenylbutyl group attached to the nitrogen of an acetamide group, with an additional amino group on the acetamide carbon.

Scientific Research Applications

  • Synthesis Methods : Novel methods have been developed for the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, a compound structurally related to "2-amino-N-(4-phenylbutyl)acetamide hydrochloride". These methods involve alkylating n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide or chloroacetonitrile under specific conditions (Vorona et al., 2013).

  • Treatment of Overactive Detrusor : A study synthesized a series of N-(4-amino-2-butynyl)acetamides and tested their inhibitory activity on detrusor contraction. Among these compounds, derivatives of "this compound" structure demonstrated potent inhibitory activity (Take et al., 1992).

  • Antimalarial Drugs Synthesis : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process relevant for the synthesis of antimalarial drugs, involves a compound structurally similar to "this compound" (Magadum & Yadav, 2018).

  • Hydrogen Bond Studies : Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are related to "this compound", have been synthesized and characterized, providing insights into the formation of intra- and intermolecular hydrogen bonds (Romero & Margarita, 2008).

  • Anticonvulsant Activity : A study on primary amino acid derivatives, structurally similar to "this compound", identified the structural parameters that confer anticonvulsant activity, highlighting the significant roles of specific moieties and substitutions (King et al., 2011).

Properties

IUPAC Name

2-amino-N-(4-phenylbutyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c13-10-12(15)14-9-5-4-8-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRCYCCSJHSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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